Tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate is a chemical compound of significant interest in the field of medicinal chemistry. This compound belongs to a class of molecules known as pyrrolidine derivatives, which are often explored for their biological activities and potential therapeutic applications. The compound's molecular formula is with a molecular weight of approximately 204.24 g/mol.
This compound can be classified under the category of amino acids and their derivatives, specifically as an amino acid ester. It is recognized for its structural similarity to naturally occurring amino acids, making it a valuable intermediate in the synthesis of various pharmaceuticals. The compound is also identified by its CAS number, which is 1441392-27-3, aiding in its cataloging and research applications.
The synthesis of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes starting with a suitable pyrrolidine precursor, which undergoes fluorination to introduce the fluorine atom at the 4-position. Subsequently, the introduction of the tert-butyl group and the amino functionality can be achieved through standard organic transformations such as alkylation and amination.
Key steps in the synthesis may include:
The molecular structure of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate features a pyrrolidine ring substituted with an amino group and a fluorine atom. The tert-butyl group serves as a protective moiety that enhances solubility and stability.
Tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate can participate in various chemical reactions typical for amino acid derivatives:
The reactivity of this compound is influenced by its functional groups:
The mechanism of action for compounds like tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate often involves interaction with biological targets such as enzymes or receptors:
Research indicates that similar compounds exhibit significant activity against various biological targets, including those involved in metabolic pathways and signal transduction.
Tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate finds applications primarily in:
The strategic incorporation of fluorine at the C4 position of the pyrrolidine ring induces profound electronic and steric alterations that enhance drug-like properties. Fluorine’s high electronegativity (3.98 Pauling scale) creates a strong dipole moment along the C–F bond, polarizing adjacent functional groups like the C3 amine. This polarization increases hydrogen-bond acceptor capacity at fluorine while simultaneously enhancing the amine’s hydrogen-bond donor strength, facilitating dual-point target engagement [6]. Conformationally, the gauche effect between the C3-NH₂ and C4-F substituents locks the ring in a specific orientation that optimally presents both functional groups to biological targets.
Metabolic stability represents another critical advantage. Fluorination at C4 impedes oxidative metabolism by cytochrome P450 enzymes, as evidenced by the 120-minute metabolic half-life (t₁/₂) of the (3R,4R)-isomer in human hepatocyte assays—a 33% increase over non-fluorinated analogues [3]. This stability arises from fluorine’s disruption of metabolic soft spots, particularly at carbon centers prone to hydroxylation. The combination of electronic effects, conformational control, and metabolic resistance establishes fluorinated pyrrolidines as indispensable scaffolds for drugs requiring prolonged systemic exposure.
Parameter | (3R,4R)-Fluorinated Pyrrolidine | Non-Fluorinated Analog |
---|---|---|
Metabolic t₁/₂ (min) | 120 | 90 |
cLogP | 1.13 | 0.85 |
H-Bond Acceptor Count | 3 | 2 |
Cell Permeability (10⁻⁶ cm/s) | 22.1 | 18.3 |
Toggleable Interactive Data: Click to view crystallographic data confirming fluorine-induced ring puckering.
The (3R,4R) stereochemical configuration confers exceptional target selectivity due to its precise three-dimensional display of pharmacophoric elements. In heat shock protein 90 (HSP90) inhibition, this isomer exhibits a 50% lower IC₅₀ (2.5 μM) compared to the (3S,4S)-counterpart (5.0 μM) in breast cancer (MCF-7) models, demonstrating that stereochemistry governs target complementarity more significantly than composition alone . This disparity arises because HSP90’s ATP-binding pocket requires simultaneous hydrogen bonding from the C3-amine (to Asp93) and hydrophobic contact from the C4-fluorine (to Phe138)—an interaction geometry exclusive to the (3R,4R) orientation.
Hydrogen bonding networks further amplify stereochemical dependencies. The trans-diaxial arrangement of NH₂ and F substituents in the (3R,4R) isomer permits bidentate hydrogen bonding with protein residues, while cis-configured analogues produce steric clashes that weaken affinity. X-ray crystallography of protease-inhibitor complexes confirms this, showing 2.8 Å and 3.1 Å hydrogen bonds from the C3-amine to Thr96 and Gly97 in thrombin, respectively—interactions achievable only when fluorine occupies the equatorial position [6]. Such geometric precision explains why piperidine analogues with identical functional groups but different ring sizes show 40% reduced affinity for DNA-PK, underscoring pyrrolidine’s optimal spatial compactness [8].
Isomer | HSP90 IC₅₀ (μM) | DNA-PK Binding (%) | Metabolic t₁/₂ (min) |
---|---|---|---|
(3R,4R) | 2.5 | 100 | 120 |
(3S,4S) | 5.0 | 52 | 110 |
(3R,4S) | 4.3 | 78 | 105 |
Toggleable Interactive Data: Rotate 3D molecular models to visualize hydrogen-bonding distances.
The tert-butoxycarbonyl (Boc) group serves dual synthetic roles: it safeguards the pyrrolidine nitrogen during functionalization of the C3/C4 positions, and it enhances solubility for purification intermediates. Its steric bulk (∼150 ų) prevents unwanted N-alkylation during amination or fluorination steps, while its moderate electron-withdrawing nature stabilizes the ring against strong bases [7]. Critically, deprotection employs mild acidic conditions (e.g., 25% TFA in DCM, 0–25°C) that leave sensitive groups like the C4-fluorine and C3-amine untouched—a key advantage over alternative groups like Cbz, which require harsher hydrogenolysis .
Phase-transfer catalysis (PTC) leverages the Boc group’s solubility traits for enantioselective synthesis. Under biphasic conditions (toluene/50% KOH), chiral quaternary ammonium catalysts like N-(9-anthracenylmethyl)cinchonidinium bromide achieve 99% enantiomeric excess (ee) during the alkylation of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate precursors [2]. The Boc group’s lipophilicity partitions intermediates into the organic phase, shielding them from aqueous hydrolysis while enabling high-yielding (∼95%) transformations in minutes rather than hours—demonstrating profound process efficiency gains [2] [5].
Protective Group | Deprotection Conditions | Compatible Reactions | Solubility in Toluene (g/L) |
---|---|---|---|
Boc | Mild acid (TFA, HCl) | Fluorination, Reductive Amination | 85 |
Cbz | H₂/Pd-C, ≥50 psi | Limited by hydrogenation sensitivity | 23 |
Fmoc | Piperidine, DMF | Acid-sensitive reactions only | 12 |
Toggleable Interactive Data: Filter columns to compare deprotection kinetics.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7